molecular formula C18H20ClN3OS B2955426 5-Methoxy-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride CAS No. 1216874-94-0

5-Methoxy-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride

Cat. No.: B2955426
CAS No.: 1216874-94-0
M. Wt: 361.89
InChI Key: PLOACTBNCXENCI-UHFFFAOYSA-N
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Description

5-Methoxy-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride: is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. This compound is characterized by the presence of a methoxy group at the 5-position, a phenylpiperazine moiety at the 2-position, and a hydrochloride salt form. It is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride typically involves the following steps:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the hydroxyl group using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Attachment of the Phenylpiperazine Moiety: The phenylpiperazine moiety is attached through a nucleophilic substitution reaction. This involves reacting the benzo[d]thiazole intermediate with 1-phenylpiperazine in the presence of a suitable solvent like dimethylformamide (DMF) and a base such as sodium hydride.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid in an appropriate solvent like ethanol or isopropanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl derivative.

    Reduction: Reduction reactions can target the benzo[d]thiazole ring, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Hydroxyl derivatives.

    Reduction: Dihydrobenzo[d]thiazole derivatives.

    Substitution: Various substituted phenylpiperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-Methoxy-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has been studied for its potential as a pharmacological agent

Medicine

In medicine, research has focused on its potential therapeutic applications. The compound has shown promise in preclinical studies for the treatment of neurological disorders, due to its ability to interact with specific neurotransmitter receptors.

Industry

Industrially, the compound is used in the development of new materials and as an intermediate in the synthesis of other pharmacologically active compounds.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)benzo[d]thiazole: Lacks the methoxy group, which may affect its pharmacological profile.

    5-Methoxy-2-(4-methylpiperazin-1-yl)benzo[d]thiazole: Contains a methyl group instead of a phenyl group on the piperazine ring, potentially altering its activity.

    5-Methoxy-2-(4-phenylpiperazin-1-yl)benzothiazole: Similar structure but without the hydrochloride salt form, which may influence its solubility and bioavailability.

Uniqueness

The presence of both the methoxy group and the phenylpiperazine moiety in 5-Methoxy-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride contributes to its unique pharmacological properties. The methoxy group can enhance its ability to cross the blood-brain barrier, while the phenylpiperazine moiety allows for specific interactions with neurotransmitter receptors, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-methoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS.ClH/c1-22-15-7-8-17-16(13-15)19-18(23-17)21-11-9-20(10-12-21)14-5-3-2-4-6-14;/h2-8,13H,9-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLOACTBNCXENCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N3CCN(CC3)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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